3-[(Benzyloxy)methyl]azetidine
Overview
Description
3-[(Benzyloxy)methyl]azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]azetidine typically involves the formation of the azetidine ring followed by the introduction of the benzyloxy group. One common method is the [2+2] cycloaddition reaction, which forms the four-membered ring. The benzyloxy group can be introduced through nucleophilic substitution reactions or other functionalization techniques .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and other advanced techniques to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-[(Benzyloxy)methyl]azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can interact with various biological and chemical pathways. These interactions can lead to the formation of new bonds and the modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: Another three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Uniqueness
3-[(Benzyloxy)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. The presence of the benzyloxy group enhances its utility in various synthetic applications and provides unique biological activity compared to other azetidines .
Properties
IUPAC Name |
3-(phenylmethoxymethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-12-7-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFBFJMIBLNOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295378 | |
Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-70-9 | |
Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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